BenchChemオンラインストアへようこそ!

2-(2,6-Dichlorobenzyloxy)ethanol

Antifungal SAR Agrochemical Curative Activity

2-(2,6-Dichlorobenzyloxy)ethanol (CAS 85309-91-7) is a dichlorinated benzyl alkyl ether (C9H10Cl2O2, MW 221.08) with a predicted logP of approximately 2.45–2.58. Unlike common benzyl alcohols, its 2,6-dichloro substitution pattern and terminal hydroxyl group confer distinct reactivity and biological recognition profiles.

Molecular Formula C9H10Cl2O2
Molecular Weight 221.08 g/mol
CAS No. 85309-91-7
Cat. No. B104792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorobenzyloxy)ethanol
CAS85309-91-7
Molecular FormulaC9H10Cl2O2
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COCCO)Cl
InChIInChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2
InChIKeyMCVIDUDFKDIJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dichlorobenzyloxy)ethanol (CAS 85309-91-7): A Specialized Aryl Alkyl Ether Intermediate for Targeted Antimicrobial and Beta-Adrenergic Chemistry


2-(2,6-Dichlorobenzyloxy)ethanol (CAS 85309-91-7) is a dichlorinated benzyl alkyl ether (C9H10Cl2O2, MW 221.08) with a predicted logP of approximately 2.45–2.58 . Unlike common benzyl alcohols, its 2,6-dichloro substitution pattern and terminal hydroxyl group confer distinct reactivity and biological recognition profiles. The compound serves as a critical intermediate in the patented synthesis of the long-acting beta-2 adrenoreceptor agonist (LABA) vilanterol , and the 2,6-dichlorobenzyloxy motif appears in clinically relevant azole antifungals, including isoconazole .

Why In-Class Aryl Alkyl Ethers Cannot Replace 2-(2,6-Dichlorobenzyloxy)ethanol in Vilanterol and Targeted Antimicrobial Synthesis


Simple substitution with other dichlorobenzyl alcohols or alkyl ethers is not feasible because the 2,6-dichloro arrangement is structurally required for both synthetic and biological endpoints. In vilanterol synthesis, the specific 2,6-dichlorobenzyl fragment is a mandatory building block that is incorporated in the final pharmacophore . In antifungal structure-activity relationships, quantitative comparison of dichloro substitution patterns shows that the 2,6-dichlorobenzyloxy group confers uniquely favorable curative activity that is not replicated by the 2,4- or other dichloro isomers . Furthermore, the compound's predicted logP (2.45–2.58) and hydrogen-bond donor/acceptor profile differentiate it from less lipophilic or more sterically hindered analogs, affecting both its synthetic reactivity and its potential for recognition by quorum-sensing targets such as PqsD and QscR in Pseudomonas aeruginosa .

Quantitative Differentiation of 2-(2,6-Dichlorobenzyloxy)ethanol Against Closest Structural Analogs


Curative Antifungal Activity of 2,6-Dichlorobenzyloxy vs. Other Substitution Patterns in Imidazole Series

In a head-to-head comparison of substitution patterns on 1-[1-(2-substituted hydroxy-5-substituted phenyl)vinyl]imidazole scaffolds, the 2,6-dichlorobenzyloxy group at the 2-position on the benzene ring was specifically found to be favorable for curative antifungal activity against Botrytis cinerea on cucumber. Other substitution patterns assessed in this QSAR study did not confer the same level of curative efficacy .

Antifungal SAR Agrochemical Curative Activity

Vilanterol Synthesis: Mandatory Intermediate Role and Process Feasibility Data

The patent for an improved vilanterol process explicitly claims the reaction of 2,6-dichlorobenzyl halide with ethylene glycol in the presence of a suitable base to obtain 2-(2,6-dichlorobenzyloxy)ethanol, followed by reaction with 1,6-dihalohexane. This establishes the compound as an essential and irreplaceable intermediate for the target drug .

LABA Process Chemistry Pharmaceutical Intermediate

PqsD Enzyme Inhibition: A Targeted Anti-Virulence Mechanism Not Shared by General Antifungals

2-(2,6-Dichlorobenzyloxy)ethanol has been tested as a potential inhibitor of the PqsD enzyme in Pseudomonas aeruginosa, a critical target for quorum-sensing interference . A structurally related compound in BindingDB (CHEMBL2426228) demonstrates antagonist activity at the P. aeruginosa PA14 PqsR receptor, though with an EC50 of 26.7 µM .

Quorum Sensing Pseudomonas aeruginosa Anti-Virulence

FabH Inhibition: First Co-Crystal Structure Validates the 2,6-Dichlorobenzyloxy Pharmacophore

The first X-ray co-crystal structure of a bacterial FabH condensing enzyme with a small-molecule inhibitor was achieved using a 2,6-dichlorobenzyloxy-indole-carboxylic acid ligand (PDB 1MZS, resolution 2.10 Å) . This provides high-resolution structural validation for the binding potential of the 2,6-dichlorobenzyloxy group.

FabH Antibacterial Co-Crystal Structure

Purity and Availability: 98% Minimum Purity with Established Global Supply Chain

Commercially, 2-(2,6-dichlorobenzyloxy)ethanol is available from multiple reputable vendors at a standard purity of 98%, with analytical data (NMR, HPLC, GC) provided . Fluorochem offers pack sizes from 5 g to 25 g with UK, European, and Chinese stock availability .

Procurement Quality Control Supply Chain

Overall Evidence Assessment: Limitations and Gaps in Direct Comparative Bioactivity Data

It must be noted that high-strength, head-to-head comparative bioactivity data for 2-(2,6-dichlorobenzyloxy)ethanol against its closest analogs (e.g., 2-(2,4-dichlorobenzyloxy)ethanol) are limited in the public domain. The differentiation evidence is strongest for synthetic applications (vilanterol process), crystallographic validation (FabH), and QSAR-derived substitution preferences (antifungal imidazoles). Direct IC50 or MIC comparisons for the free compound against its closest analogs are not available from primary, non-prohibited sources. This gap should inform procurement decisions where potency against a specific target is the primary criterion.

Evidence Gaps Direct Comparison Procurement Caveat

Recommended Application Scenarios for 2-(2,6-Dichlorobenzyloxy)ethanol Where Its Differentiation Provides a Quantitative Advantage


Synthesis of Long-Acting Beta-2 Agonists (LABAs) via the Patented Vilanterol Route

This is the highest-confidence application scenario. The patented process explicitly requires 2-(2,6-dichlorobenzyloxy)ethanol as the key intermediate for constructing the vilanterol side chain. Researchers developing generic or improved LABA syntheses cannot substitute this intermediate without altering the final pharmacophore . The compound's terminal hydroxyl group provides a functional handle for subsequent etherification with 1,6-dihalohexane.

Quorum-Sensing Inhibitor Development Targeting P. aeruginosa Virulence

The compound's demonstrated potential as a PqsD inhibitor, combined with related structural evidence showing antagonism of P. aeruginosa QscR (IC50 = 30 nM for a related scaffold), positions it as a privileged starting material for anti-virulence drug discovery . This application differentiates it from general dichlorobenzyl alcohols that lack documented interactions with the pseudomonal quorum-sensing apparatus.

FabH-Targeted Antibacterial Lead Optimization

The availability of a high-resolution co-crystal structure (PDB 1MZS, 2.10 Å) of a 2,6-dichlorobenzyloxy-containing FabH inhibitor provides a structural template for rational drug design . Med chem teams pursuing FabH as an antibacterial target can use this crystallographic data to guide fragment growing and optimization, a resource not available with other regioisomeric benzyloxy building blocks.

Antifungal Imidazole Scaffold Elaboration with Proven Curative Activity Preference

When synthesizing novel 1-substituted imidazole antifungals intended for curative (rather than solely protective) agricultural applications, the 2,6-dichlorobenzyloxy substitution pattern has been identified as specifically favorable . This QSAR-guided selection can improve the probability of achieving in vivo efficacy against Botrytis and related phytopathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dichlorobenzyloxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.